EPAC1 Inhibitory Potency: Compound 25 Exhibits a 9.9 µM IC50, Defining Its Position in the SAR Landscape
In the fluorescence polarization competition assay used to characterize the patent series, 5-chloro-2-methoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide (Compound 25) demonstrated an IC50 of 9.90 × 10^3 nM (9.9 µM) against the EPAC1 target [1]. This places it in the lower potency tier relative to the most active congeners; for example, Compound 10 showed an IC50 of 2.20 × 10^3 nM (2.2 µM) under the same assay conditions [2]. The quantitative difference provides a clear SAR benchmark for researchers investigating the impact of the isoxazole 3-methoxyphenyl moiety on EPAC antagonism.
| Evidence Dimension | EPAC1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 9.90 × 10^3 nM (9.9 µM) |
| Comparator Or Baseline | Compound 10 (US11124489): 2.20 × 10^3 nM (2.2 µM) |
| Quantified Difference | 4.5-fold lower potency for Compound 25 |
| Conditions | Fluorescence polarization competition assay; target: Rap guanine nucleotide exchange factor 3 (EPAC1); Assay Description: 'To explore the SARs and examine how the modifications on the isoxazole ring affect biological activities of newly synthesized analogues' |
Why This Matters
Researchers selecting an EPAC1 antagonist tool compound can use this potency differentiation to choose between a more potent probe (Compound 10) and a weaker control molecule (Compound 25), depending on the desired pharmacological window.
- [1] BindingDB entry BDBM517683 (NY0724 | US11124489, Compound 25). IC50: 9.90E+3 nM. Assay description: fluorescence polarization competition assay for EPAC1. View Source
- [2] BindingDB entry BDBM517666 (NY0617 | US11124489, Compound 10). IC50: 2.20E+3 nM. Assay description: same fluorescence polarization competition assay. View Source
